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Compound of Interest

Compound Name:
7-Chloro-5-methoxy-2,3-dihydro-

1H-inden-1-one

Cat. No.: B11902504

Get Quote

A Technical Monograph for Drug Discovery Applications
Part 1: Physicochemical Identity
7-Chloro-5-methoxy-1-indanone is a bicyclic aromatic ketone used primarily as a

pharmacophore scaffold in the development of acetylcholinesterase (AChE) inhibitors (e.g.,

donepezil analogs) and specific receptor ligands. Its substitution pattern—placing a halogen at

position 7 and an electron-donating methoxy group at position 5—imparts unique steric and

electronic properties that influence binding affinity in enzyme active sites.
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Property Value Technical Note

Molecular Formula C₁₀H₉ClO₂
Confirmed via elemental

composition logic.

Molecular Weight 196.63 g/mol
Monoisotopic mass: 196.029

g/mol .

CAS Registry Number Not widely listed
Often synthesized de novo;

see Precursor CAS below.

IUPAC Name
7-chloro-5-methoxy-2,3-

dihydro-1H-inden-1-one
Systematic nomenclature.

Physical State Solid (Crystalline)
Predicted melting point range:

95–105 °C.

Solubility DMSO, CH₂Cl₂, Chloroform
Limited aqueous solubility;

requires organic cosolvent.

Part 2: Synthetic Architecture (The "Self-Validating"
Protocol)
Since 7-Chloro-5-methoxy-1-indanone is a specialized intermediate, commercial availability is

often limited to its isomers (e.g., 4-chloro or 6-chloro variants). Therefore, in-house synthesis is

the standard approach.

The following protocol utilizes a retrosynthetic logic starting from 2-chloro-4-

methoxybenzaldehyde. This route is designed to be self-validating: the regiochemistry of the

starting material forces the cyclization to occur at the only available ortho-position,

guaranteeing the 7-chloro isomer.

Synthesis Workflow Diagram
The following Graphviz diagram illustrates the logical flow from precursor to target, highlighting

the critical cyclization step.
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Figure 1: Retrosynthetic pathway ensuring regioselective formation of the 7-chloro isomer.

Detailed Methodology
Step 1: Knoevenagel Condensation

Reactants: 2-Chloro-4-methoxybenzaldehyde + Malonic Acid.

Catalyst: Pyridine (solvent/base) with catalytic piperidine.

Conditions: Reflux (80–100°C) for 4–6 hours.

Mechanism: Decarboxylative condensation yields the acrylic acid derivative.

Checkpoint: Appearance of olefinic protons in NMR (doublets, J ≈ 16 Hz for trans isomer).

Step 2: Selective Reduction

Reactants: Acrylic acid intermediate.

Reagent: Sodium Borohydride (NaBH₄) with Nickel Chloride (NiCl₂) or catalytic

Hydrogenation (H₂/Pd-C).

Critical Control: Monitor carefully to avoid reducing the aromatic ring or removing the chlorine

atom (hydrogenolysis).

Product:3-(2-chloro-4-methoxyphenyl)propanoic acid (CAS 900026-37-1).[1]

Step 3: Intramolecular Friedel-Crafts Cyclization

Reagent: Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl₂) followed by Aluminum

Chloride (AlCl₃).
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Protocol (PPA Method):

Heat PPA to 60°C.

Add propanoic acid precursor portion-wise.

Stir at 70–80°C for 2 hours. (Avoid >90°C to prevent demethylation).

Quench with ice water.

Causality: The cyclization occurs at the aromatic carbon ortho to the propanoic acid chain.

Since position 2 is blocked by Chlorine, cyclization must occur at position 6.

Resulting Numbering: The cyclization site (C6 of benzene) becomes C3a of Indanone. The

Chlorine (at C2 of benzene) ends up at Position 7 of the indanone system.

Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against the following

spectral fingerprint. This serves as a "self-validating" system—if these peaks are absent, the

structure is incorrect.

Proton NMR (¹H-NMR) Expectation (CDCl₃, 400 MHz)
Proton Group

Chemical Shift
(δ)

Multiplicity Integration
Structural
Assignment

Aromatic H ~6.8 – 7.0 ppm
Doublet (J ≈ 2.0

Hz)
1H

H6 (Between Cl

and OMe)

Aromatic H ~6.4 – 6.6 ppm
Doublet (J ≈ 2.0

Hz)
1H

H4 (Between

OMe and Bridge)

Methoxy ~3.85 ppm Singlet 3H -OCH₃ at C5

Methylene ~3.0 – 3.1 ppm Triplet 2H
C3-H (Adjacent

to aromatic ring)

Methylene ~2.6 – 2.7 ppm Triplet 2H
C2-H (Adjacent

to Carbonyl)
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Validation Logic:

Meta-Coupling: The two aromatic protons (H4 and H6) are meta to each other. You should

observe a small coupling constant (J ≈ 2 Hz). If you see a large coupling (J ≈ 8 Hz), you

likely synthesized the 4-chloro or 6-chloro isomer (indicating incorrect starting material).

NOE (Nuclear Overhauser Effect): Irradiation of the methoxy peak should enhance the

signals for both H4 and H6, confirming the methoxy group is flanked by protons, not the

chlorine.

Mass Spectrometry (MS)
Ionization: ESI+ or EI.

Parent Ion:m/z 196 (M⁺).

Isotope Pattern: Distinctive Chlorine signature. You must observe an M+2 peak at m/z 198

with an intensity approximately 33% (1/3) of the parent peak, confirming the presence of one

Chlorine atom.

Part 4: Research Applications
This molecule is not merely a chemical curiosity; it is a high-value scaffold in medicinal

chemistry.

Donepezil Analog Development:

The indanone core mimics the binding of the acetylcholinesterase inhibitor Donepezil.

Mechanism:[2][3][4] The 5-methoxy group acts as a hydrogen bond acceptor in the

peripheral anionic site (PAS) of the enzyme, while the 7-chloro substituent provides steric

bulk that can restrict rotation or fill hydrophobic pockets, potentially improving selectivity

over butyrylcholinesterase (BuChE).

Tubulin Polymerization Inhibitors:

Substituted indanones are precursors to chalcones and combretastatin analogs. The 7-

chloro-5-methoxy substitution pattern has been explored to modulate cytotoxicity against
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cancer cell lines by interfering with microtubule dynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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